molecular formula C20H28N4 B12503278 N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

Cat. No.: B12503278
M. Wt: 324.5 g/mol
InChI Key: HDQFPJIZHWFWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a cyclohexane ring substituted with two pyridin-2-ylmethyl groups and two methyl groups on the nitrogen atoms. It is primarily used in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine typically involves the reaction of 2-chloromethylpyridine with N,N’-dimethylcyclohexane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistent quality. The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. These complexes are used in catalysis, including hydrogenation and oxidation reactions[][2].

    Biology: Investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and facilitate their transport or removal.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various metal ions.

Mechanism of Action

The mechanism of action of N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine primarily involves its ability to act as a ligand and form stable complexes with metal ions. The nitrogen atoms in the pyridine rings and the cyclohexane ring provide coordination sites for metal ions, leading to the formation of stable chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the nature of the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of a cyclohexane ring.

    N,N’-Dimethylcyclohexane-1,2-diamine: Lacks the pyridin-2-ylmethyl groups, making it less versatile in coordination chemistry.

    N,N’-Bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: Lacks the methyl groups on the nitrogen atoms, affecting its coordination properties.

Uniqueness

N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is unique due to its combination of a cyclohexane backbone with pyridin-2-ylmethyl groups and methyl groups on the nitrogen atoms. This unique structure provides multiple coordination sites, making it highly effective in forming stable metal complexes and participating in various catalytic and biological processes .

Properties

Molecular Formula

C20H28N4

Molecular Weight

324.5 g/mol

IUPAC Name

1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3

InChI Key

HDQFPJIZHWFWTR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.